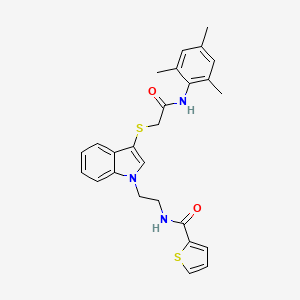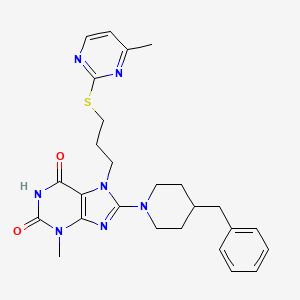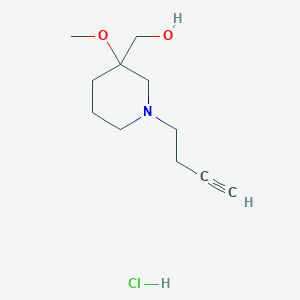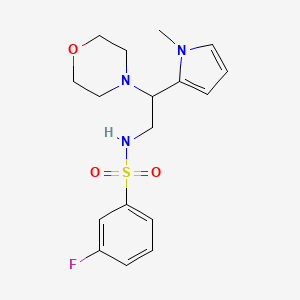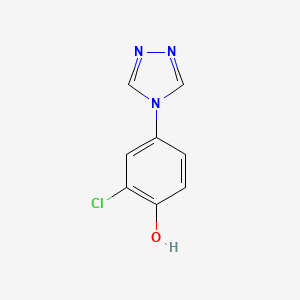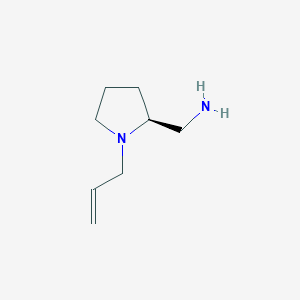
2-(Thiophene-2-sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Thiophene-2-sulfonamido)propanoic acid is a compound that falls within the broader category of thiophene sulfonamide derivatives. These compounds have been studied for various applications, including their role in enhancing the performance of high-voltage batteries and as potential therapeutic agents. For instance, 2-thiophene sulfonamide (2-TS) has been shown to improve the performance of lithium-ion batteries by functioning as a multi-functional additive in the electrolyte . Additionally, derivatives of thiophene sulfonamides have been evaluated for their ocular hypotensive activity, indicating potential use in treating glaucoma .
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives can be achieved through various chemical reactions. A study reports the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety via the Suzuki–Miyaura cross-coupling reactions, which is a palladium-catalyzed process that couples aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . This method provides a convenient approach to obtain a range of thiophene sulfonamide derivatives with different substituents, which can significantly affect their biological and chemical properties.
Molecular Structure Analysis
The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The variations in the substituents attached to the thiophene ring, such as in the case of the ocular hypotensive agents, can influence the molecule's potency, solubility, and binding properties .
Chemical Reactions Analysis
Thiophene sulfonamide derivatives can participate in various chemical reactions. For example, the study on the Suzuki–Miyaura cross-coupling reactions demonstrates the versatility of these compounds in forming new bonds and creating a diverse array of derivatives . Additionally, the presence of the sulfonamide group can lead to interactions with other chemical species, as seen in the case of 2-TS, where it reacts with H2O/HF residues to alleviate the decomposition of LiPF6 in battery electrolytes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The solubility, pKa, and binding characteristics are critical for their application in medicinal chemistry, as seen in the optimization of these properties for ocular hypotensive activity . In the context of battery technology, the ability of 2-TS to form uniform and dense low-resistance films on electrodes is a key property that enhances the cycle performance and lifespan of lithium-ion batteries .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIODLOBECJQIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B3020437.png)

![2-{[(E)-2-Nitrovinyl]amino}benzoic acid](/img/structure/B3020442.png)
![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)
![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)
